molecular formula C10H10Cl2N4O2 B11835630 tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

Cat. No.: B11835630
M. Wt: 289.11 g/mol
InChI Key: VSRAHBKRZHHYOF-UHFFFAOYSA-N
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Description

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with tert-butyl and dichloro groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the dichloro groups .

Mechanism of Action

The mechanism of action of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of CDK2 and preventing its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting kinase activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10Cl2N4O2

Molecular Weight

289.11 g/mol

IUPAC Name

tert-butyl 5,7-dichloropyrazolo[4,3-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H10Cl2N4O2/c1-10(2,3)18-9(17)16-6-5(4-13-16)14-8(12)15-7(6)11/h4H,1-3H3

InChI Key

VSRAHBKRZHHYOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(N=C2Cl)Cl

Origin of Product

United States

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